3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride
Overview
Description
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O3·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine.
Alkylation: The pyrimidine derivative is then alkylated with a suitable halogenated propanoic acid derivative under basic conditions to introduce the propanoic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The purification process typically involves recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrimidine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: The parent compound without the propanoic acid moiety.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Thymine: A naturally occurring pyrimidine base found in DNA.
Uniqueness
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid hydrochloride is unique due to the presence of both the pyrimidine ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5;/h3-4H2,1-2H3,(H,12,13)(H,10,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJNJARYBJUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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